1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(phenylmethyl)-

Beschreibung

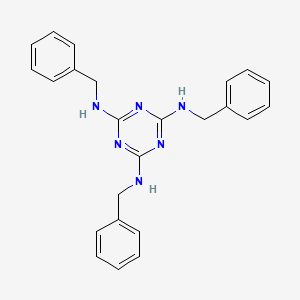

1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(phenylmethyl)- (hereafter referred to as tribenzylmelamine) is a melamine-derived triazine compound where all three amino groups are substituted with benzyl (phenylmethyl) moieties. Tribenzylmelamine belongs to a class of nitrogen-rich heterocyclic compounds with applications in polymer synthesis, catalysis, and materials science. The benzyl substituents likely enhance solubility in organic solvents and modulate steric/electronic properties compared to unsubstituted melamine or derivatives with polar groups .

Eigenschaften

CAS-Nummer |

26217-88-9 |

|---|---|

Molekularformel |

C24H24N6 |

Molekulargewicht |

396.5 g/mol |

IUPAC-Name |

2-N,4-N,6-N-tribenzyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C24H24N6/c1-4-10-19(11-5-1)16-25-22-28-23(26-17-20-12-6-2-7-13-20)30-24(29-22)27-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H3,25,26,27,28,29,30) |

InChI-Schlüssel |

WNHWOHOTTGCSET-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NCC3=CC=CC=C3)NCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

1,3,5-Triazin-2,4,6-triamin, N2,N4,N6-tris(Phenylmethyl)-, durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Phenylmethylgruppen können durch andere funktionelle Gruppen durch nukleophile oder elektrophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden, oder reduziert werden, um Amine zu bilden.

Kondensationsreaktionen: Sie kann an Kondensationsreaktionen mit Aldehyden oder Ketonen teilnehmen, um Imine oder Schiff-Basen zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln wie Ethanol oder Wasser.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden

Substitution: Bildung von Derivaten mit verschiedenen funktionellen Gruppen.

Oxidation: Bildung von Triazinoxiden.

Reduktion: Bildung von Triazinaminen.

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazin-2,4,6-triamin, N2,N4,N6-tris(Phenylmethyl)-, hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet. Es wird auch zur Untersuchung von Reaktionsmechanismen und Kinetik eingesetzt.

Biologie: In der Entwicklung von bioaktiven Verbindungen und als Ligand in der Koordinationschemie eingesetzt.

Medizin: Untersucht wegen seiner potenziellen Verwendung in der Medikamentenentwicklung, insbesondere als Antikrebs- und antimikrobielles Mittel.

Industrie: Verwendet in der Produktion von Polymeren, Harzen und als Stabilisator in verschiedenen chemischen Prozessen.

Wirkmechanismus

Der Wirkmechanismus von 1,3,5-Triazin-2,4,6-triamin, N2,N4,N6-tris(Phenylmethyl)-, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. In biologischen Systemen kann es als Enzymhemmer wirken, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Die Phenylmethylgruppen verbessern seine Bindungsaffinität und Spezifität gegenüber bestimmten Zielstrukturen. Zusätzlich kann der Triazinring an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, wodurch die Wechselwirkung der Verbindung mit ihren Zielstrukturen weiter stabilisiert wird.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(phenylmethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The phenylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of triazine oxides.

Reduction: Formation of triazine amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of triazines exhibit promising anticancer properties. For instance, compounds derived from 1,3,5-triazine have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. A study demonstrated that certain triazine derivatives induced apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting phosphatidylserine translocation .

Biological Activity Spectrum

The biological applications of triazine derivatives extend beyond anticancer effects. They have been reported to possess antifungal, anti-HIV, anti-inflammatory, analgesic, and antihypertensive properties . The versatility of these compounds makes them suitable candidates for further pharmacological development.

Agricultural Applications

Pesticide Development

Triazine compounds are widely recognized for their use in agricultural chemistry as herbicides. Their ability to inhibit photosynthesis in plants makes them effective against a variety of weeds. The structural modifications of triazines can enhance their selectivity and effectiveness as herbicides while reducing environmental impact.

Material Science

Polymer Chemistry

1,3,5-Triazines can be utilized as building blocks in the synthesis of polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices can improve the material's resistance to heat and chemical degradation, making them suitable for high-performance applications.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(phenylmethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The phenylmethyl groups enhance its binding affinity and specificity towards certain targets. Additionally, the triazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Properties

- Melting Points : Polar substituents (e.g., nitro, bromo) increase melting points (e.g., 301°C for nitro vs. 216°C for methoxy) due to enhanced intermolecular interactions. Tribenzylmelamine is expected to have a lower mp than nitro/bromo analogs but higher than methylated derivatives like 3c-Me (69–71°C) .

- Solubility : Benzyl and methoxy groups improve organic solubility compared to nitro or bromo substituents.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) reduce electron density on the triazine ring, affecting reactivity in cross-coupling reactions .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

*Estimated based on analogous structures.

Biologische Aktivität

1,3,5-Triazine derivatives, particularly 1,3,5-Triazine-2,4,6-triamine compounds such as N2,N4,N6-tris(phenylmethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a triazine ring structure that can be modified to enhance their pharmacological properties. This article delves into the biological activity of N2,N4,N6-tris(phenylmethyl)-1,3,5-triazine-2,4,6-triamine, exploring its synthesis, biological effects, and potential applications.

The compound's chemical structure contributes to its biological activity. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1973-05-3 |

| Molecular Formula | C21H18N6 |

| Molecular Weight | 354.408 g/mol |

| Density | 1.326 g/cm³ |

| Boiling Point | 580.8 °C at 760 mmHg |

Synthesis

N2,N4,N6-tris(phenylmethyl)-1,3,5-triazine-2,4,6-triamine can be synthesized through various methods involving the reaction of appropriate phenylmethyl derivatives with triazine precursors. The synthesis typically involves nucleophilic substitution reactions that allow for the introduction of phenylmethyl groups onto the triazine core.

Biological Activity

Research indicates that 1,3,5-triazine derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Studies have shown that these compounds possess significant antibacterial and antifungal properties. For instance, N2,N4,N6-tris(phenylmethyl)- has been tested against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at specific concentrations (e.g., 1000 µg/mL) .

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation. The mechanism often involves the disruption of cellular processes or induction of apoptosis in cancer cells .

- Anti-inflammatory Effects : Certain triazine derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Case Studies

Several studies highlight the efficacy of N2,N4,N6-tris(phenylmethyl)-1,3,5-triazine-2,4,6-triamine:

- Antimicrobial Testing : In a study conducted by Chadotra et al., various synthesized triazine derivatives were evaluated for their antibacterial activity using broth dilution methods against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the triazine ring significantly enhanced antimicrobial potency .

- Antitumor Activity Assessment : A separate investigation assessed the cytotoxic effects of triazine derivatives on human cancer cell lines. Results showed that certain derivatives led to a marked decrease in cell viability and induced apoptotic pathways .

The biological activity of N2,N4,N6-tris(phenylmethyl)- is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many triazines act as enzyme inhibitors by binding to active sites or allosteric sites on target enzymes.

- DNA Interaction : Some studies suggest that triazines can intercalate with DNA or inhibit topoisomerases, affecting replication and transcription processes.

Q & A

Q. What are the key physicochemical properties of 1,3,5-Triazine-2,4,6-triamine, and how can researchers validate them experimentally?

The compound (C3H6N6, molecular weight 126.12 g/mol) is a tri-substituted triazine with a melting point >275°C and a vapor pressure of 66.65 hPa at 315°C . Key validation methods include:

Q. What standard synthetic routes are used to prepare N2,N4,N6-tris(phenylmethyl)-1,3,5-triazine-2,4,6-triamine derivatives?

A common method involves:

Nucleophilic substitution : React 2,4,6-trichloro-1,3,5-triazine with benzothiazol-2-amine in acetone under basic conditions (4% NaOH) .

Aryl substitution : Treat intermediate chlorinated triazines with substituted anilines in 1,4-dioxane at 70°C, followed by neutralization with dilute HCl .

Purification : Recrystallize from methanol or DMF to achieve >98% purity .

Q. What spectroscopic techniques are essential for characterizing triazine derivatives?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aryl protons at δ 7.2–7.8 ppm, NH peaks at δ 5.5–6.0 ppm) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 399.46 for C21H21N9 derivatives) .

- X-ray crystallography : Resolve 3D structures for QSAR modeling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of triazine derivatives?

Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilicity of amines .

- Temperature control : Reflux at 70°C maximizes substitution efficiency while minimizing decomposition .

- Stoichiometry : A 1:2 molar ratio of triazine precursor to benzothiazol-2-amine reduces side products .

Example: Optimized conditions for N6-aryl derivatives achieved 65% yield vs. baseline 30–58% .

Q. How do structural modifications (e.g., aryl substituents) influence biological activity in triazine derivatives?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antiproliferative activity by increasing electrophilicity at the triazine core .

- Hydrophobic substituents (e.g., 4-methylpiperidino) improve membrane permeability, as shown in antileukemic assays (IC₅₀ = 2.1–8.7 µM) .

- 3D-QSAR models : Correlate steric bulk at the para-position with antimicrobial potency (R² = 0.89) .

Q. How can researchers resolve contradictions in reported biological activity data for triazine derivatives?

- Dose-response validation : Replicate assays under standardized conditions (e.g., MIC testing at pH 7.4) .

- Meta-analysis : Compare datasets across studies (e.g., 6-(4-fluorophenyl) derivatives showed 28–58% variance in antiproliferative activity due to cell line specificity) .

- Computational docking : Identify binding site discrepancies (e.g., triazines with bulky substituents may target alternate kinase domains) .

Methodological Challenges

Q. What strategies ensure purity during triazine synthesis?

- Stepwise neutralization : Add NaOH dropwise to maintain pH 7–8, preventing over-acidification and byproduct formation .

- Cold precipitation : Pour reaction mixtures into ice-water to crystallize products selectively .

- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for challenging separations .

Q. How can computational tools enhance triazine derivative design?

- Molecular dynamics (MD) simulations : Predict solvent-accessible surfaces to optimize solubility (e.g., logP < 3 for aqueous stability) .

- ADMET profiling : Use tools like SwissADME to screen for hepatotoxicity risks (e.g., CYP3A4 inhibition) .

- Fragment-based design : Merge active pharmacophores (e.g., benzothiazole + triazine) using COMSOL Multiphysics for binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.